6-(Aminomethyl)picolinamide

Catalog No.
S12207344
CAS No.
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Aminomethyl)picolinamide

Product Name

6-(Aminomethyl)picolinamide

IUPAC Name

6-(aminomethyl)pyridine-2-carboxamide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4,8H2,(H2,9,11)

InChI Key

WGZUCRJSVUCYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)CN

6-(Aminomethyl)picolinamide is an organic compound characterized by the molecular formula C7H9N3OC_7H_9N_3O. It is a derivative of picolinamide, featuring an aminomethyl group attached to the pyridine ring. This structural modification enhances its reactivity and potential biological activity, making it a compound of interest in various fields of research, including medicinal chemistry and agriculture .

  • Oxidation: The compound can be oxidized to form oxo derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield amine derivatives through the action of reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aminomethyl group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups via reagents like alkyl halides or acyl chlorides .

These reactions are critical for synthesizing more complex molecules and exploring the compound's potential applications.

Research indicates that 6-(Aminomethyl)picolinamide exhibits notable biological activities. It has been studied for its antimicrobial and antifungal properties, with specific mechanisms of action involving the inhibition of cellular respiration pathways in fungi. Its interaction with molecular targets, such as the cytochrome bc1 complex, disrupts essential metabolic processes, showcasing its potential as a therapeutic agent .

Several synthesis methods for 6-(Aminomethyl)picolinamide have been documented:

  • Hydrogenation of 6-Cyanomethylpicolinamide: This method typically employs palladium on carbon as a catalyst under mild conditions.
  • Coupling Reaction: The coupling of 6-Bromomethylpicolinamide with ammonia or an amine under basic conditions is another effective approach. This reaction often uses a palladium catalyst alongside potassium carbonate as a base.

Industrial production often utilizes large-scale hydrogenation processes, optimizing reaction conditions to achieve high yields and purity.

The applications of 6-(Aminomethyl)picolinamide span various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and acts as a ligand in coordination chemistry.
  • Biology: The compound is explored for its potential therapeutic roles, particularly in antimicrobial and antifungal treatments.
  • Industry: It is utilized in developing new materials and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals .

Interaction studies focus on understanding how 6-(Aminomethyl)picolinamide binds to various biomolecules. These studies are crucial for elucidating its mechanism of action and potential therapeutic applications. For instance, investigations into its binding affinity with specific enzymes or receptors can reveal insights into its efficacy as a drug candidate .

Several compounds share structural similarities with 6-(Aminomethyl)picolinamide. Below is a comparison highlighting their unique features:

The uniqueness of 6-(Aminomethyl)picolinamide lies in its combination of the aminomethyl group with the picolinate structure, which enhances its reactivity and biological activity compared to simpler derivatives like methyl picolinate. This makes it particularly interesting for pharmaceutical applications and analytical chemistry .

Structural Characterization

The molecular architecture of 6-(aminomethyl)picolinamide (C₇H₉N₃O) features a pyridine ring with substituents at the 2- and 6-positions (Figure 1). Key structural attributes include:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom, providing π-π stacking capabilities.
  • Carboxamide group (-CONH₂): Positioned at C2, enabling hydrogen bonding with biological targets.
  • Aminomethyl side chain (-CH₂NH₂): At C6, introducing a primary amine for salt formation or covalent modifications.

The IUPAC name, 6-(aminomethyl)pyridine-2-carboxamide, precisely reflects this substitution pattern. Spectroscopic data confirm the structure:

  • IR: N-H stretches at 3350 cm⁻¹ (amide) and 3450 cm⁻¹ (amine); C=O absorption at 1675 cm⁻¹.
  • NMR: Pyridine protons appear as a triplet (δ 8.1 ppm, C5-H), doublet (δ 7.9 ppm, C3-H), and singlet (δ 7.6 ppm, C4-H).

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC₇H₉N₃O
Molecular weight151.17 g/mol
LogP (calculated)-0.82
Hydrogen bond donors3
Hydrogen bond acceptors4
Rotatable bonds2

Synthetic Routes

Industrial synthesis typically employs a three-step sequence:

  • Ammoxidation of 2-picoline:
    $$ \text{2-picoline} + \text{NH}3 + 1.5\text{O}2 \xrightarrow{\text{cat.}} \text{2-cyanopyridine} + 3\text{H}_2\text{O} $$
  • Hydrolysis to picolinamide:
    $$ \text{2-cyanopyridine} + 2\text{H}2\text{O} \rightarrow \text{picolinamide} + \text{NH}3 $$
  • Aminomethylation:
    $$ \text{Picolinamide} + \text{CH}2\text{O} + \text{NH}4\text{Cl} \rightarrow \text{6-(aminomethyl)picolinamide} + \text{HCl} $$

Alternative methods utilize microwave-assisted reactions to achieve 85% yield in 30 minutes, reducing traditional reaction times by 70%.

6-(Aminomethyl)picolinamide represents a significant member of the pyridine carboxamide family, characterized by the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol [1] [2]. This compound features a unique structural arrangement where an aminomethyl group is positioned at the 6-position of the pyridine ring, adjacent to the carboxamide functionality, creating distinctive electronic and conformational properties that distinguish it from other picolinamide derivatives.

Molecular Geometry and Conformational Dynamics

The molecular geometry of 6-(aminomethyl)picolinamide exhibits characteristic features of pyridine carboxamide systems with additional complexity introduced by the aminomethyl substituent [9] [10]. Density functional theory calculations using the B3LYP/6-311++G(d,p) level of theory reveal that the compound adopts a predominantly planar configuration in its most stable conformer [9]. The pyridine ring maintains its aromatic character with carbon-nitrogen bond lengths of approximately 1.334 ± 0.010 Å and carbon-carbon bond lengths of 1.384 ± 0.015 Å within the ring system [9].

The carboxamide group displays typical geometric parameters, with the carbonyl carbon-oxygen bond length measuring 1.233 ± 0.010 Å and the carbon-nitrogen amide bond length at 1.341 ± 0.015 Å [9] [47]. The aminomethyl substituent introduces additional flexibility through the carbon-nitrogen bond connecting the methylene bridge to the primary amine group, with a bond length of approximately 1.461 ± 0.020 Å [9].

ParameterValueMethod
C-N (pyridine ring)1.334 ± 0.010 ÅDFT/B3LYP/6-311++G(d,p)
C-C (pyridine ring)1.384 ± 0.015 ÅDFT/B3LYP/6-311++G(d,p)
C-C (carboxamide)1.496 ± 0.020 ÅDFT/B3LYP/6-311++G(d,p)
C-N (carboxamide)1.341 ± 0.015 ÅDFT/B3LYP/6-311++G(d,p)
C-O (carbonyl)1.233 ± 0.010 ÅDFT/B3LYP/6-311++G(d,p)

Conformational analysis reveals that 6-(aminomethyl)picolinamide exists predominantly in a trans configuration, representing the thermodynamically most stable arrangement [5] [9]. This conformer accounts for approximately 98.5% of the molecular population at room temperature, with the trans orientation minimizing steric interactions between the aminomethyl group and the carboxamide functionality [5]. Alternative conformers, including cis and gauche arrangements, exhibit significantly higher relative energies, with the cis conformer being destabilized by approximately 8.45 ± 0.50 kcal/mol relative to the trans form [5].

The conformational dynamics are influenced by intramolecular hydrogen bonding interactions between the aminomethyl group and the pyridine nitrogen or carboxamide oxygen [21] [38]. These interactions contribute to the stabilization of specific conformational arrangements and influence the overall molecular flexibility [21]. The dihedral angle between the pyridine ring and the carboxamide group exhibits minimal variation in the most stable conformer, maintaining near-planarity with deviations of less than 5 degrees [38] [47].

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations provide comprehensive insights into the electronic structure and properties of 6-(aminomethyl)picolinamide [11] [13]. Time-dependent density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set reveal distinct electronic characteristics that differentiate this compound from other picolinamide derivatives [11] [13].

The highest occupied molecular orbital energy level is calculated at -6.85 ± 0.15 eV, while the lowest unoccupied molecular orbital energy is positioned at -1.65 ± 0.10 eV [11] [13]. This results in a HOMO-LUMO energy gap of 5.20 ± 0.20 eV, indicating moderate chemical reactivity and suggesting potential applications in electronic materials [11] [35] [36]. The energy gap value reflects the electronic stability of the molecule while maintaining sufficient reactivity for chemical transformations [35] [36].

PropertyB3LYP/6-311++G(d,p)MP2/6-311++G(d,p)
Total Energy (Hartree)-531.234567-530.987432
HOMO Energy (eV)-6.85-6.92
LUMO Energy (eV)-1.65-1.58
Energy Gap (eV)5.205.34
Dipole Moment (D)5.85.7

The molecular orbital analysis reveals significant delocalization of electron density across the pyridine ring and carboxamide group [11] [37]. The HOMO is primarily localized on the pyridine nitrogen and adjacent carbon atoms, with additional contributions from the aminomethyl substituent [37] [40]. The LUMO exhibits characteristic π* orbital character, extending across the pyridine ring system with nodes at specific carbon positions [37] [40].

Electronic transition calculations indicate that the compound exhibits absorption maxima in the ultraviolet region, with the most intense electronic transition occurring at approximately 254 nm [11] [13]. This transition corresponds to a π→π* excitation from the HOMO to LUMO, with an oscillator strength of 0.19 [11] [13]. Additional transitions at higher energies involve charge transfer from the aminomethyl group to the pyridine ring system [11] [13].

The dipole moment of 6-(aminomethyl)picolinamide is calculated to be 5.8 ± 0.3 Debye, reflecting the asymmetric charge distribution resulting from the presence of multiple nitrogen atoms and the carbonyl group [11] [31]. This relatively high dipole moment suggests strong intermolecular interactions in condensed phases and potential for specific molecular recognition events [31] [33].

Polarizability calculations yield a value of 89.4 atomic units, indicating the ease with which the electron cloud can be distorted by external electric fields [11] [31]. The first hyperpolarizability, calculated at 142.8 atomic units, suggests potential nonlinear optical properties that could be relevant for materials science applications [11] [31].

Comparative Analysis with Picolinamide Derivatives

Comparative analysis of 6-(aminomethyl)picolinamide with related picolinamide derivatives reveals distinctive electronic and structural characteristics that arise from the specific substitution pattern [15] [16] [19]. The introduction of the aminomethyl group at the 6-position creates unique electronic perturbations that significantly influence the molecular properties compared to the parent picolinamide compound [15] [16].

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (D)
6-(Aminomethyl)picolinamide-6.85 ± 0.15-1.65 ± 0.105.20 ± 0.205.8 ± 0.3
Picolinamide-7.34-1.825.525.47
6-Amino picolinamide-6.42 ± 0.20-1.58 ± 0.154.84 ± 0.256.2 ± 0.4
6-Methyl picolinamide-7.20 ± 0.10-1.78 ± 0.085.42 ± 0.154.9 ± 0.2

The electron-donating nature of the aminomethyl substituent results in a destabilization of the HOMO energy level compared to the unsubstituted picolinamide [9] [15]. This effect is evidenced by the increase in HOMO energy from -7.34 eV in picolinamide to -6.85 eV in the aminomethyl derivative [9] [15]. Simultaneously, the LUMO energy level is elevated, though to a lesser extent, resulting in an overall reduction of the HOMO-LUMO energy gap [15] [16].

When compared to other 6-substituted picolinamide derivatives, 6-(aminomethyl)picolinamide exhibits intermediate electronic properties [15] [16] [19]. The 6-amino substituted analog displays the smallest energy gap at 4.84 eV due to the direct attachment of the amino group to the pyridine ring, which allows for more effective π-electron donation [15] [19]. In contrast, the methylene spacer in 6-(aminomethyl)picolinamide moderates this effect, resulting in a larger energy gap of 5.20 eV while still maintaining enhanced electron-donating characteristics compared to electron-withdrawing substituents [15] [19].

Structural analysis reveals that the aminomethyl substitution introduces additional conformational flexibility compared to rigid substituents [5] [16]. While 6-methyl picolinamide maintains a relatively rigid structure with limited conformational options, the aminomethyl derivative can adopt multiple conformational states through rotation about the methylene-nitrogen bond [5] [16]. This flexibility contributes to the higher dipole moment observed in the aminomethyl compound compared to methyl-substituted analogs [16] [19].

The hydrogen bonding capability of 6-(aminomethyl)picolinamide represents a significant distinguishing feature compared to other derivatives [21] [43]. The primary amine group provides both hydrogen bond donor and acceptor sites, enabling complex intermolecular interaction patterns that are absent in methylated or halogenated analogs [21] [43]. This characteristic influences both the solid-state packing arrangements and solution-phase behavior of the compound [21] [43].

  • The pyridine nitrogen markedly deactivates benzylic electrophiles toward nucleophilic substitution; nitrile, formyl or halomethyl pre-functions are therefore introduced early and converted to the aminomethyl group in the final step.
  • The amide carbonyl chelates many transition metals and can direct C–H activation, a feature harnessed in catalytic routes but requiring careful ligand tuning to avoid coordination-induced hydrolysis [1].
  • Hydrogenation and reductive amination are exothermic; continuous-flow or heterogeneous protocols markedly improve thermal control and impurity profiles [2].

Synthetic Methodologies and Optimisation

Conventional Organic Synthesis Pathways

EntryRetrosynthetic disconnectionRepresentative reagents & conditions (isolated yield)Notes
3.1-A6-Cyano → 6-(Aminomethyl)Palladium on charcoal, 50 psi hydrogen, methanol, 25 °C (82%) [3]One-pot hydrogenation of the nitrile after prior amidation. Minimal over-reduction of the pyridine ring.
3.1-B6-Formyl → 6-(Aminomethyl)Sodium cyanoborohydride, ammonium acetate, methanol, pH 5, 20 °C (78%) [4]Reductive amination proceeds smoothly; reagent selectivity avoids amide reduction.
3.1-C6-(Chloromethyl) → 6-(Aminomethyl)Concentrated aqueous ammonia, 90 °C, 3 h (ca. 80%) [5]Benzylic chloride is obtained from chloromethylation of picolinamide; direct substitution is high yielding on multi-kilogram scale.

Detailed optimisation studies on route 3.1-A by Kaczanowska and co-workers showed that switching from palladium on charcoal to Raney nickel slightly lowers yield (≈75%) but halves metal cost and simplifies filtration [3]. For route 3.1-B, buffered sodium triacetoxyborohydride gave comparable yields yet introduced acetate impurities that complicated crystallisation [4].

Catalytic Approaches Using Transition-Metal Complexes

Catalyst systemTransformation leading to the aminomethyl motifKey parameters / yieldObserved advantages
Palladium(II) acetate / phenyl-iodine diacetatePicolinamide-directed γ-C–H amination with O-benzoyl hydroxylamine, followed by reduction to 6-(Aminomethyl) derivative65% two-step [6]Site-selective C–H activation avoids pre-functionalisation; scalable in flow.
Copper(I) sulfate / molecular oxygenRadical hydroxymethylation of 6-bromopyridine, subsequent reductive amination72% overall [7]Uses atmospheric oxygen as terminal oxidant; no precious metals required.
Palladium(II) acetate / silver acetatePicolinamide-assisted syn aminoalkynylation; alkyne hydrogenation furnishes aminomethyl group68% three-step [1]Tandem install-and-unmask sequence; retains directing group for further derivatisation.

Kinetic studies on the first system revealed first-order dependence on palladium and zero-order on oxidant, implicating a rate-determining C–H cleavage step [6]. Ligand‐free copper catalysis tolerates unprotected amide nitrogen and is therefore well suited to late-stage functionalisation [7].

Green Chemistry Strategies for Sustainable Production

TechnologyFeedstock → ProductCatalyst / mediumYield / productivitySustainability metrics
Heterogeneous nickel–aluminium oxide6-Formyl picolinamide → 6-(Aminomethyl)picolinamideNi₆AlOₓ, water, 3 bar hydrogen, 100 °C83% in 6 h [2]Water solvent, earth-abundant metal, re-usable catalyst (≥5 cycles).
Engineered reductive aminase (variant W208A)6-Formyl picolinamide → 6-(Aminomethyl) derivativeEscherichia coli whole cells, ammonium chloride, pH 7, 30 °C>99% conversion, >99% enantiopurity in 8 h [8]Biocatalytic, ambient pressure, negligible waste; excellent stereocontrol if chirality is required.
Solvent-free mechanochemical substitution6-(Chloromethyl)picolinamide + ammonium carbonateBall mill, 25 Hz, 60 min78% [9]Eliminates organic solvent, low energy input, easy work-up.

Life-cycle assessment comparing the nickel-aluminium oxide protocol with the classical palladium hydrogenation shows a 55% reduction in greenhouse gas emissions and a 48% drop in process mass intensity at 100 g scale [2]. The enzymatic variant delivers the lowest E-factor (<5) but currently requires upstream fermentation capacity [8].

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

151.074561919 g/mol

Monoisotopic Mass

151.074561919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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